7-Oxo Cholesterol 3-Acetate 7-Oxo Cholesterol 3-Acetate
Brand Name: Vulcanchem
CAS No.: 809-51-8
VCID: VC0133190
InChI: InChI=1S/C29H46O3/c1-18(2)8-7-9-19(3)23-10-11-24-27-25(13-15-29(23,24)6)28(5)14-12-22(32-20(4)30)16-21(28)17-26(27)31/h17-19,22-25,27H,7-16H2,1-6H3/t19-,22+,23-,24+,25+,27+,28+,29-/m1/s1
SMILES: CC(C)CCCC(C)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)OC(=O)C)C)C
Molecular Formula: C29H46O3
Molecular Weight: 442.7 g/mol

7-Oxo Cholesterol 3-Acetate

CAS No.: 809-51-8

Reference Standards

VCID: VC0133190

Molecular Formula: C29H46O3

Molecular Weight: 442.7 g/mol

7-Oxo Cholesterol 3-Acetate - 809-51-8

CAS No. 809-51-8
Product Name 7-Oxo Cholesterol 3-Acetate
Molecular Formula C29H46O3
Molecular Weight 442.7 g/mol
IUPAC Name [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-7-oxo-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate
Standard InChI InChI=1S/C29H46O3/c1-18(2)8-7-9-19(3)23-10-11-24-27-25(13-15-29(23,24)6)28(5)14-12-22(32-20(4)30)16-21(28)17-26(27)31/h17-19,22-25,27H,7-16H2,1-6H3/t19-,22+,23-,24+,25+,27+,28+,29-/m1/s1
Standard InChIKey PMBSWZWCNKVWLV-OLVLZXMISA-N
Isomeric SMILES C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C
SMILES CC(C)CCCC(C)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)OC(=O)C)C)C
Canonical SMILES CC(C)CCCC(C)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)OC(=O)C)C)C
Synonyms (3β)-3-(Acetyloxy)cholest-5-en-7-one; 3β-Hydroxy-cholest-5-en-7-one Acetate; 7-Ketocholesteryl Acetate; 7-Oxocholest-5-en-3β-yl Acetate; 7-Oxocholesteryl Acetate; NSC 59469;
PubChem Compound 101861
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator